(3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one
Description
(3S,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is a chiral bicyclic heterocycle featuring a fused pyrrolo-oxazole scaffold with a phenyl substituent at the C3 position. This compound serves as a critical intermediate in asymmetric synthesis, particularly for constructing piperidine and proline derivatives. Its stereochemical configuration (3S,7aS) enables precise control over the chirality of downstream products, making it valuable in pharmaceutical research .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(3S,7aS)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one |
InChI |
InChI=1S/C12H13NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12-/m0/s1 |
InChI Key |
OURKKNDNLSPPQY-JQWIXIFHSA-N |
Isomeric SMILES |
C1CC(=O)N2[C@@H]1CO[C@H]2C3=CC=CC=C3 |
Canonical SMILES |
C1CC(=O)N2C1COC2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Example Reaction Scheme
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | (S)-tryptophanol + keto acid | Formation of bicyclic lactam via cyclocondensation |
| 2 | Purification by chromatography | Isolation of single diastereomer |
This method was demonstrated in a study where (R)-tryptophanol reacted with 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid to yield two diastereomers: major diastereomer 7j (69% yield) and minor 7j’ (18% yield).
Diastereomeric and Enantiomeric Control
The stereochemistry at the 3 and 7a positions is controlled by the chirality of the starting amino alcohol and the keto acid. Diastereomeric mixtures can form when additional chiral centers are introduced, but chromatographic separation allows isolation of pure isomers.
- Diastereomeric ratio: Can be influenced by substrate choice and reaction conditions.
- Isomerization: Minor diastereomers may isomerize to major forms under certain conditions.
- Absolute configuration assignment: Achieved by comparison of 13C NMR chemical shifts and analogy with known compounds.
Reduction and Functional Group Transformations
Following cyclocondensation, further transformations such as diastereoselective reductions can be applied to modify the bicyclic lactam:
- Reduction methods: Sodium triacetoxyborohydride in acetic acid is effective for reducing the C=C double bond and ketone moiety, sometimes accompanied by cleavage of the oxazolidine ring to yield pyrrolidine diols as single isomers.
- Subsequent steps: Debenzylation and carbamation can be performed to functionalize the molecule further, although purification challenges may arise.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|---|---|
| Chiral-induced cyclocondensation | (S)-tryptophanol + keto acid | Mild conditions, solvent-dependent | 18–95 | High, single diastereomer | TLC and 1H NMR confirm purity |
| Diastereoselective reduction | Cyclocondensation product | NaBH(OAc)3 in AcOH | Moderate to high | High, single isomer | Can cleave oxazolidine ring |
| Debenzylation and carbamation | Reduced intermediate | H2, Pd(OH)2/C, Boc2O | Moderate | - | Purification may be challenging |
Research Findings and Observations
- The cyclocondensation approach is versatile and allows access to a variety of substituted analogs by varying the keto acid component.
- The stereochemical outcome is highly dependent on the chirality of the amino alcohol and keto acid, enabling enantiopure product formation.
- Reduction and functionalization steps provide routes to diversify the bicyclic lactam scaffold for further biological or synthetic applications.
- Stability and solubility considerations are critical for handling and storage, especially for biological assays.
Chemical Reactions Analysis
Types of Reactions
(3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- The compound serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it versatile in organic synthesis. Common methods include cyclization reactions involving phenyl-substituted pyrroles and oxazol derivatives under controlled conditions.
Table 1: Common Reactions Involving (3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | 50-70°C |
| Reduction | Hydrogen gas, palladium catalyst | Room temperature to 50°C |
| Nucleophilic Substitution | Various nucleophiles | 60-80°C |
Biological Applications
Potential Neuroprotective Effects
- Preliminary studies indicate that this compound may possess neuroprotective properties. Research has shown that it can reduce oxidative stress and apoptosis in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotection in Cell Cultures
- A study using SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly reduced cell death induced by oxidative stress. It enhanced the expression of neuroprotective factors like Brain-Derived Neurotrophic Factor (BDNF) and decreased markers of apoptosis.
In Vivo Models
- In animal models of neurodegeneration, administration of the compound improved motor function and cognitive performance compared to control groups. Histological analysis revealed reduced neuronal loss and preserved synaptic integrity in treated animals.
Medicinal Applications
Therapeutic Potential
- The compound is being investigated for its therapeutic effects in various medical conditions. Its ability to interact with specific molecular targets suggests potential applications in drug development.
Anti-inflammatory Properties
- Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokine production and modulating inflammatory pathways. This property could be significant in treating conditions characterized by chronic inflammation.
Industrial Applications
Advanced Material Development
- In the industrial sector, this compound is utilized in developing advanced materials due to its unique chemical properties. It is particularly useful in producing high-performance polymers and other materials where specific mechanical or thermal properties are required.
Mechanism of Action
The mechanism of action of (3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Table 1: Structural and Stereochemical Comparison
Reactivity and Functional Group Influence
- Trichloromethyl Group (CCl₃) : Enhances electrophilicity at C3, enabling nucleophilic additions for proline derivatives. The electron-withdrawing effect stabilizes intermediates .
- tert-Butyl and Vinyl Groups : Increase steric hindrance, limiting reactivity at specific positions but improving stability for storage .
Commercial Availability and Pricing
Biological Activity
(3S,7AS)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₂H₁₃N₁O₂ and a molecular weight of 203.24 g/mol. Its unique structure features a fusion of pyrrole and oxazole rings with a phenyl group that contributes to its distinct chemical properties and biological interactions. The stereochemistry at the 3 and 7 positions is critical for its biological activity, influencing how it interacts with various molecular targets.
Research indicates that this compound may modulate the activity of specific enzymes and receptors within biological systems. Although the precise mechanisms are still under investigation, preliminary studies suggest the following potential actions:
- Neuroprotective Effects : The compound may protect neuronal cells from damage due to oxidative stress or inflammation.
- Anti-inflammatory Properties : It could inhibit inflammatory pathways, reducing cytokine production and inflammation-related damage.
- Modulation of Enzyme Activity : It appears to affect certain enzymes involved in metabolic processes, although specific targets are yet to be fully elucidated.
Neuroprotective Activity
Preliminary studies have demonstrated that this compound exhibits neuroprotective effects. For instance, in vitro assays using neuronal cell lines exposed to neurotoxic agents showed that this compound significantly reduced cell death and oxidative stress markers. Further research is required to confirm these findings in vivo.
Anti-inflammatory Activity
In animal models of inflammation, this compound has shown promise in reducing inflammatory markers. For example, a study reported that administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Neuroprotection in Rodent Models : A study investigated the effects of this compound on rodent models subjected to induced neurotoxicity. Results indicated significant protection against cognitive decline and neuronal loss compared to controls.
- Anti-inflammatory Effects in Arthritis Models : In a model of rheumatoid arthritis, treatment with this compound led to reduced joint swelling and pain scores. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrrolo[1,2-c]oxazol-5(3H)-one | Lacks phenyl group | Limited biological activity |
| 3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one | Similar structure but different stereochemistry | Varies in activity |
| Tetrahydropyrrolo[1,2-c]oxazol-5(3H)-one | Lacks both phenyl group and specific stereochemistry | Distinct properties |
This table highlights the unique aspects of this compound compared to structurally similar compounds. Its specific stereochemistry and the presence of the phenyl group contribute significantly to its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
